molecular formula C17H16ClN3OS B119915 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 633283-39-3

3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B119915
CAS No.: 633283-39-3
M. Wt: 345.8 g/mol
InChI Key: FPRULFHDSFKYBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VU 10010 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .

Industrial Production Methods: Industrial production of VU 10010 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. The process would also involve rigorous quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: VU 10010 primarily undergoes allosteric potentiation reactions with the M4 muscarinic acetylcholine receptor. It does not exhibit significant activity at other muscarinic acetylcholine receptor subtypes .

Common Reagents and Conditions: The common reagents used in the synthesis and reactions involving VU 10010 include organic solvents like dimethyl sulfoxide, catalysts, and various functional group-specific reagents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed: The major product formed from the reaction of VU 10010 with the M4 muscarinic acetylcholine receptor is an enhanced receptor-ligand complex, which exhibits increased affinity for acetylcholine and improved coupling to G proteins .

Scientific Research Applications

VU 10010 has several scientific research applications, particularly in the fields of neuroscience and pharmacology. It is used to study the role of the M4 muscarinic acetylcholine receptor in various physiological and pathological processes. This compound has shown potential in modulating neurotransmission, which could have implications for the treatment of neurological disorders such as schizophrenia and Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds:

  • VU 0152100
  • Tiquizium
  • L-Hyoscyamine
  • YM17E

Uniqueness: VU 10010 is unique in its high selectivity and potency as an allosteric potentiator of the M4 muscarinic acetylcholine receptor. Unlike other similar compounds, VU 10010 does not exhibit significant activity at other muscarinic acetylcholine receptor subtypes, making it a valuable tool for studying the specific role of the M4 receptor in various physiological and pathological processes .

Properties

IUPAC Name

3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-9-7-10(2)21-17-13(9)14(19)15(23-17)16(22)20-8-11-3-5-12(18)6-4-11/h3-7H,8,19H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRULFHDSFKYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351931
Record name 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633283-39-3
Record name 3-Azanyl-N-((4-chlorophenyl)methyl)-4,6-dimethyl-thieno(2,3-b)pyridine-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633283393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 633283-39-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AZANYL-N-((4-CHLOROPHENYL)METHYL)-4,6-DIMETHYL-THIENO(2,3-B)PYRIDINE-2-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the mechanism of action of VU10010?

A: VU10010 is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). This means that it binds to an allosteric site on the receptor, distinct from the orthosteric site where acetylcholine binds. This binding enhances the receptor's affinity for acetylcholine and increases its coupling to G proteins, leading to amplified downstream signaling. [, , ]

Q2: What are the physiological effects of VU10010 in the hippocampus?

A: In the hippocampus, VU10010 selectively enhances the inhibitory effects of carbachol (a cholinergic agonist) on excitatory synaptic transmission. [, , ] This effect is absent in M4 knockout mice, confirming the selectivity of VU10010 for the M4 receptor subtype. []

Q3: Are there any other known effects of VU10010 on the muscarinic acetylcholine system?

A: In radioligand binding assays using rat brain membranes, VU10010 potentiated the acetylcholine-induced stimulation of [(35)S]GTPγS binding, a measure of G protein activation. [] This effect was observed in various brain regions, including the cortex, hippocampus, and striatum, further confirming the compound's ability to modulate M4 receptor activity. []

  1. An allosteric potentiator suggests a role for M4 muscarinic acetylcholine receptor (mAChR) in modulating excitatory hippocampal synaptic transmission.
  2. An allosteric potentiator of M4 mAChR modulates hippocampal synaptic transmission.
  3. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats.
  4. Functional activation of G-proteins coupled with muscarinic acetylcholine receptors in rat brain membranes.

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